![molecular formula C21H45N3 B14241976 N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine CAS No. 397263-04-6](/img/structure/B14241976.png)
N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine is a chemical compound known for its unique structure and properties. It is a diamine compound, which means it contains two amine groups. This compound is used in various scientific research applications due to its reactivity and ability to form stable complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine typically involves the reaction of 1-azacyclohexadecane with 1,3-dibromopropane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl halides; reactions are often conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding amine oxides or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of N1-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with metal ions or biomolecules, which can modulate various biochemical pathways. The compound’s ability to form hydrogen bonds and coordinate with metal ions is crucial for its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dimethyl-1,3-propanediamine
- N,N’-Diethyl-1,3-propanediamine
- 1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-
Uniqueness
N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine is unique due to its large azacyclohexadecane ring, which imparts distinct steric and electronic properties. This structural feature enhances its ability to form stable complexes and interact with a wide range of molecular targets, making it more versatile compared to other similar compounds.
Properties
CAS No. |
397263-04-6 |
|---|---|
Molecular Formula |
C21H45N3 |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
N'-[3-(azacyclohexadec-3-yl)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H45N3/c22-16-13-19-23-18-12-15-21-14-10-8-6-4-2-1-3-5-7-9-11-17-24-20-21/h21,23-24H,1-20,22H2 |
InChI Key |
YOFXVVRYTXXYRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCC(CNCCCCCC1)CCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


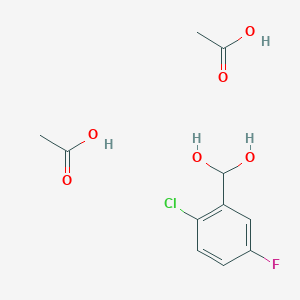
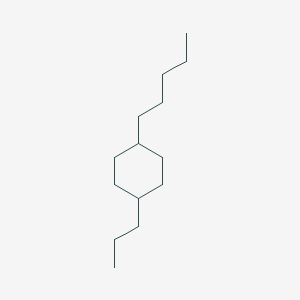
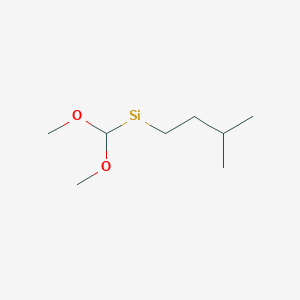
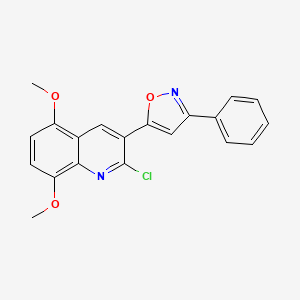
![2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241911.png)
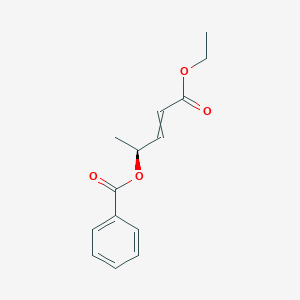
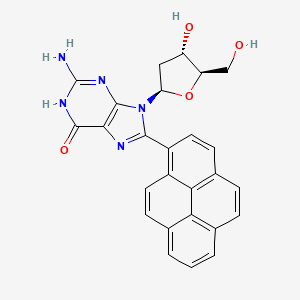
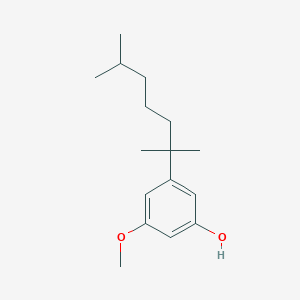

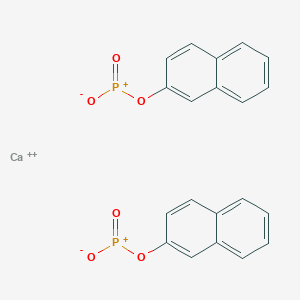
![4-chloro-3H-triazolo[4,5-g]quinoline](/img/structure/B14241967.png)
![(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone](/img/structure/B14241968.png)
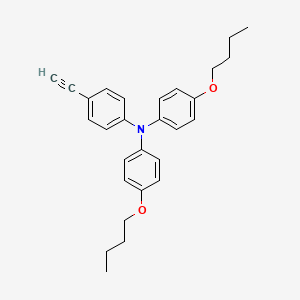
![4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14241990.png)
